molecular formula C16H12N2O B11864063 N-Phenylquinoline-4-carboxamide CAS No. 92119-01-2

N-Phenylquinoline-4-carboxamide

Cat. No.: B11864063
CAS No.: 92119-01-2
M. Wt: 248.28 g/mol
InChI Key: WACMEQVZTAUIGH-UHFFFAOYSA-N
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Description

N-Phenylquinoline-4-carboxamide: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylquinoline-4-carboxamide typically involves the following steps:

    Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

    Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form a quinoline derivative.

    Amidation: The quinoline derivative undergoes amidation to introduce the carboxamide group.

    Reduction: The nitro group is reduced to an amine group.

    Acylation and Amination: The final steps involve acylation and amination to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Transition-metal catalyzed methods are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Phenylquinoline-4-carboxamide involves the inhibition of specific molecular targets. For example, it has been shown to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to antimalarial activity . The compound’s interaction with molecular targets and pathways is crucial for its pharmacological effects.

Comparison with Similar Compounds

Uniqueness: N-Phenylquinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets, such as PfEF2, sets it apart from other quinoline derivatives .

Properties

CAS No.

92119-01-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

N-phenylquinoline-4-carboxamide

InChI

InChI=1S/C16H12N2O/c19-16(18-12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H,(H,18,19)

InChI Key

WACMEQVZTAUIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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